Technical Guide: MSNT Coupling Agent in Oligonucleotide Synthesis
Technical Guide: MSNT Coupling Agent in Oligonucleotide Synthesis
Topic: MSNT Coupling Agent Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is a specialized condensing reagent primarily utilized in the chemical synthesis of oligonucleotides via the phosphotriester method .[1][2][3][4] Unlike earlier sulfonyl chloride reagents (e.g., TPS-Cl), MSNT offers a distinct advantage: it minimizes side reactions such as the sulfonation of the O-6 position of guanine residues. This guide provides a comprehensive analysis of MSNT’s chemical properties, its mechanistic action in phosphate activation, and a validated protocol for its application in biochemical workflows.
Chemical Identity & Physical Properties
MSNT is a sulfonyl-triazole derivative.[1][2][3][5] Its efficacy stems from the electron-withdrawing nitro group on the triazole ring, which enhances the electrophilicity of the sulfonyl center and makes the nitrotriazole a potent leaving group upon nucleophilic attack.[3]
Table 1: Physicochemical Profile of MSNT
| Property | Specification |
| IUPAC Name | 1-(2,4,6-Trimethylbenzenesulfonyl)-3-nitro-1,2,4-triazole |
| Common Name | MSNT |
| CAS Number | 74257-00-4 |
| Molecular Formula | C₁₁H₁₂N₄O₄S |
| Molecular Weight | 296.30 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 132–134 °C (Decomposes) |
| Solubility | Soluble in Pyridine, Chloroform, Dichloromethane; Insoluble in Water |
| Stability | Moisture sensitive; stable at -20°C under inert atmosphere (Argon/Nitrogen) |
| Purity Grade | Typically ≥98% (HPLC) for synthesis applications |
Mechanism of Action
The core function of MSNT is to activate the phosphate group of a protected nucleotide (the "phosphate component") to facilitate the formation of a phosphodiester bond with the hydroxyl group of a second nucleotide (the "hydroxyl component").[3][4]
Mechanistic Pathway:
-
Activation: The phosphate oxygen of the protected nucleotide attacks the sulfonyl sulfur of MSNT.
-
Displacement: The 3-nitro-1,2,4-triazole moiety is displaced, forming a mixed sulfonic-phosphoric anhydride intermediate.
-
Catalysis: In the presence of a nucleophilic catalyst like N-methylimidazole (NMI) , the intermediate may convert to a highly reactive phosphorimidazolide or remain as the activated anhydride.
-
Coupling: The 5'-hydroxyl group of the incoming nucleoside attacks the activated phosphorus atom, displacing the sulfonate (mesitylenesulfonic acid) and forming the new phosphotriester linkage.
Figure 1: MSNT Activation Pathway
Caption: Mechanistic flow of MSNT-mediated phosphotriester bond formation. The reagent activates the phosphate, expelling nitrotriazole, followed by alcohol attack.
Experimental Protocol: Phosphotriester Coupling
This protocol describes the coupling of a 5'-protected, 3'-phosphorylated nucleoside to a 3'-protected nucleoside using MSNT. This method is specific for solution-phase synthesis but principles apply to solid-phase adaptations.
Reagents Required:
-
Component A: 5'-O-Dimethoxytrityl-nucleoside-3'-O-(chlorophenyl)phosphate (Triethylammonium salt).
-
Component B: Nucleoside with free 5'-OH (3'-protected).
-
Coupling Agent: MSNT.
-
Solvent: Anhydrous Pyridine (Critical: <50 ppm H₂O).
Step-by-Step Methodology:
-
Drying (Azeotropic Distillation):
-
Combine Component A (1.0 eq) and Component B (0.8–1.0 eq) in a round-bottom flask.
-
Dissolve in anhydrous pyridine and evaporate to dryness under vacuum. Repeat this step 3 times to remove all traces of moisture.
-
Expert Insight: Moisture competes with the hydroxyl group for the activated phosphate, leading to hydrolysis and reduced yield.
-
-
Reaction Setup:
-
Redissolve the dried mixture in anhydrous pyridine (approx. 5–10 mL per mmol of nucleotide).
-
Add N-Methylimidazole (NMI) (4.0 equivalents).
-
Add MSNT (2.0–3.0 equivalents).
-
Seal the flask under an Argon atmosphere.
-
-
Incubation:
-
Stir the reaction mixture at room temperature (20–25°C).
-
Duration: Reaction is typically complete within 20 to 45 minutes .
-
Monitoring: Check progress via TLC (Thin Layer Chromatography) using Chloroform/Methanol (9:1). Look for the disappearance of the starting phosphate component.
-
-
Quenching & Work-up:
-
Add a small volume of water (1–2 mL) to quench excess MSNT.
-
Stir for 10 minutes.
-
Dilute with Chloroform and wash with saturated Sodium Bicarbonate (NaHCO₃) followed by brine.
-
Dry organic layer over anhydrous Na₂SO₄ and concentrate.[2]
-
Figure 2: Synthesis Workflow
Caption: Operational workflow for MSNT coupling. Critical drying steps ensure high yield.
Handling, Stability & Safety
Safety Profile:
-
Hazards: MSNT is an irritant to eyes, skin, and the respiratory system.[8]
-
Decomposition: Thermal decomposition may release nitrogen oxides (NOx) and sulfur oxides (SOx).
-
Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.
Storage & Stability:
-
Store at -20°C or 4°C .
-
Keep the container tightly sealed and protected from light.
-
Self-Validation: Before use, inspect the color. If the powder has turned dark yellow or orange, it indicates decomposition (release of nitrotriazole/sulfonic acid), and the reagent should be recrystallized or discarded.
References
-
Reese, C. B., et al. (1980). "The synthesis of oligoribonucleotides using the phosphotriester approach." Tetrahedron Letters, 21(23), 2265-2268. Link
-
Jones, S. S., et al. (1980). "1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT): An effective condensing agent for oligonucleotide synthesis."[1][2][3][4] Tetrahedron, 36(21), 3075-3085. Link
-
Thermo Fisher Scientific. "1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole Product Specifications." Fisher Scientific Catalog. Link
-
Sigma-Aldrich. "MSNT - 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole Safety Data Sheet." Merck Millipore. Link
Sources
- 1. innospk.com [innospk.com]
- 2. 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole | 74257-00-4 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. couplingagentses.com [couplingagentses.com]
